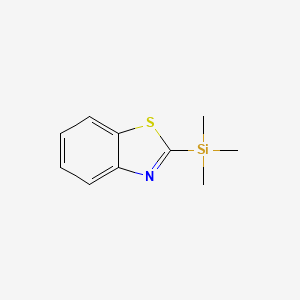

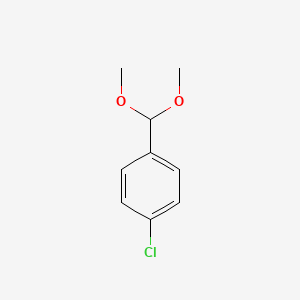

![molecular formula C7H8O2 B1581065 6-Oxabicyclo[3.2.1]oct-3-en-7-one CAS No. 4720-83-6](/img/structure/B1581065.png)

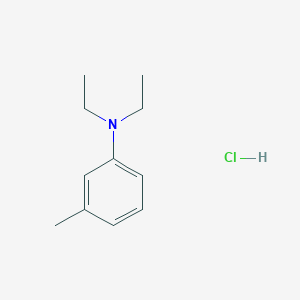

6-Oxabicyclo[3.2.1]oct-3-en-7-one

Übersicht

Beschreibung

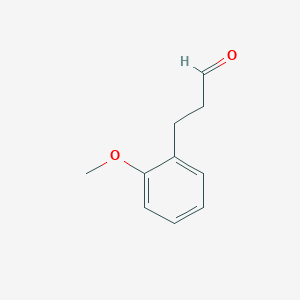

6-Oxabicyclo[3.2.1]oct-3-en-7-one, also known as OBO, is an organic compound with a bicyclic structure containing three rings and seven carbon atoms. It is a versatile compound that has been used for a variety of applications in organic synthesis, scientific research, and biochemistry. OBO is a highly reactive compound that can undergo a variety of reactions, making it an ideal starting material for the synthesis of a broad range of molecules. In

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

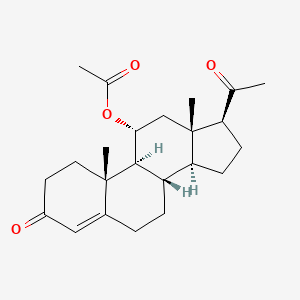

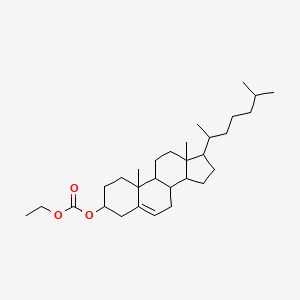

6-Oxabicyclo[3.2.1]oct-3-en-7-one: is a key intermediate in the synthesis of edoxaban , an anticoagulant used to prevent and treat thrombotic diseases . Its structure is pivotal for the creation of compounds that inhibit activated blood coagulation factor X (FXa), which is crucial in the blood clotting cascade.

Organic Synthesis

This compound serves as a versatile starting material for the synthesis of racemic and optically active 6-substituted 6-azabicyclo[3.2.1]octan-3-ones . These structures are important for the development of new synthetic methodologies and the creation of novel organic molecules.

Materials Science

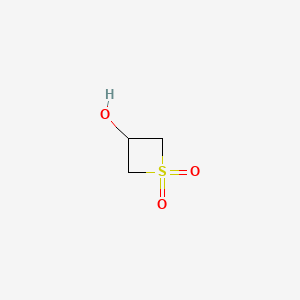

In materials science, 6-Oxabicyclo[3.2.1]oct-3-en-7-one can be used to develop conformationally defined and rigid templates for non-iterative approaches to polyoxygenated fragments found in biologically relevant natural compounds .

Environmental Science

The compound’s physicochemical properties, such as high GI absorption and BBB permeant, suggest potential applications in environmental science, particularly in the study of organic compound permeation in biological and environmental systems .

Analytical Chemistry

Its well-defined structure and properties make 6-Oxabicyclo[3.2.1]oct-3-en-7-one a suitable standard or reference compound in analytical techniques like NMR, HPLC, LC-MS, and UPLC, aiding in the identification and quantification of substances .

Pharmacology

The compound’s role in the synthesis of pharmacologically active molecules, such as edoxaban, highlights its importance in drug discovery and development processes, especially in the area of cardiovascular drugs .

Biochemistry

In biochemistry, 6-Oxabicyclo[3.2.1]oct-3-en-7-one could be used to study enzyme-substrate interactions, given its bicyclic structure that can mimic certain natural substrates or transition states in enzymatic reactions .

Agriculture

While direct applications in agriculture are not explicitly documented, the compound’s synthetic versatility suggests potential utility in the synthesis of agrochemicals, such as pesticides or herbicides, that require complex bicyclic structures .

Eigenschaften

IUPAC Name |

6-oxabicyclo[3.2.1]oct-3-en-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c8-7-5-2-1-3-6(4-5)9-7/h1,3,5-6H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVEXGJYMHHTVKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2CC1C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00327461 | |

| Record name | 6-Oxabicyclo[3.2.1]oct-3-en-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Oxabicyclo[3.2.1]oct-3-en-7-one | |

CAS RN |

4720-83-6 | |

| Record name | 6-Oxabicyclo[3.2.1]oct-3-en-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

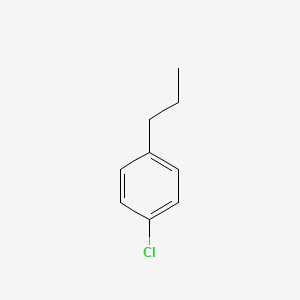

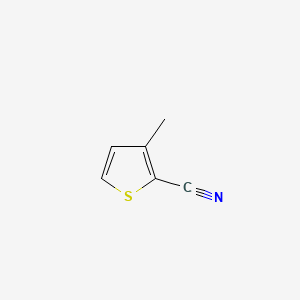

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 6-Oxabicyclo[3.2.1]oct-3-en-7-one in the synthesis of 6-substituted 6-azabicyclo[3.2.1]octan-3-ones?

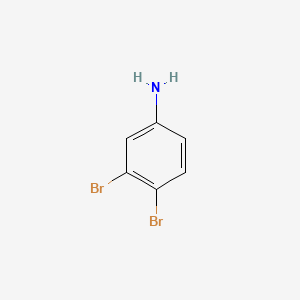

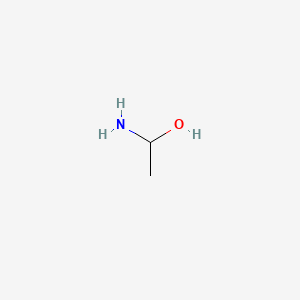

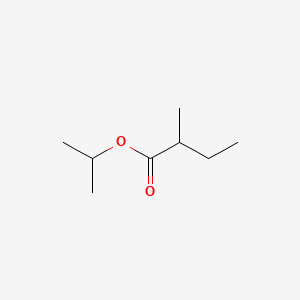

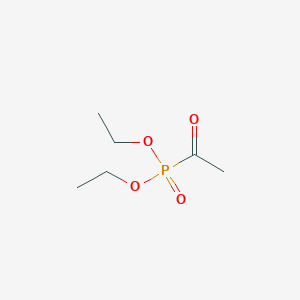

A1: 6-Oxabicyclo[3.2.1]oct-3-en-7-one serves as a crucial starting material for synthesizing racemic and optically active 6-substituted 6-azabicyclo[3.2.1]octan-3-ones. [, ] This bicyclic lactone undergoes a ring-opening reaction with various amines, yielding amides. These amides are then subjected to reduction and oxidation steps to ultimately produce the desired 6-substituted 6-azabicyclo[3.2.1]octan-3-ones. [, ] The presence of the lactone functionality and the bicyclic structure in 6-Oxabicyclo[3.2.1]oct-3-en-7-one make it a valuable scaffold for building diverse and structurally complex molecules.

Q2: How does the research demonstrate stereochemical control in the synthesis using 6-Oxabicyclo[3.2.1]oct-3-en-7-one?

A2: The research demonstrates stereochemical control through several key steps:

- Chiral Auxiliary: The use of (R)-α-methylbenzylamine as a chiral auxiliary during the synthesis allows for the separation and isolation of diastereomers, providing a pathway to access optically active compounds. []

- Stereoselective Reduction: Researchers developed methods for the stereoselective reduction of the synthesized bicyclic ketones. This control over the stereochemistry at the 3-position of the 6-azabicyclo[3.2.1]octane system is critical for generating specific isomers with potentially different biological activities. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.